3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
CAS No.: 922083-22-5
Cat. No.: VC4239870
Molecular Formula: C24H22N2O4
Molecular Weight: 402.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922083-22-5 |
|---|---|
| Molecular Formula | C24H22N2O4 |
| Molecular Weight | 402.45 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide |
| Standard InChI | InChI=1S/C24H22N2O4/c1-15-3-10-22-20(13-15)26-24(28)19-14-17(7-11-21(19)30-22)25-23(27)12-6-16-4-8-18(29-2)9-5-16/h3-5,7-11,13-14H,6,12H2,1-2H3,(H,25,27)(H,26,28) |
| Standard InChI Key | FGNATUWEFVNMFR-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC)C(=O)N2 |
Introduction
3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)propanamide is a complex organic compound that belongs to the class of amides and heterocyclic compounds. Its molecular formula is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a dibenzo[b,f] oxazepine ring, which is a type of heterocyclic structure, and a propanamide functional group, classifying it as an amide.
Synthesis Methods
The synthesis of 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)propanamide typically involves multi-step reactions. While specific detailed procedures for this exact compound are not extensively documented, similar compounds are often synthesized using solvents like dichloromethane or dimethylformamide (DMF) under controlled conditions such as temperature and reaction time. The choice of solvent and reaction conditions is crucial for optimizing yields and purity.
| Synthesis Parameters | Description |
|---|---|
| Solvents | Dichloromethane, Dimethylformamide (DMF) |
| Reaction Conditions | Controlled temperature and time |
Potential Applications
3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f] oxazepin-2-yl)propanamide holds potential applications in medicinal chemistry, though specific uses are not detailed in the available literature. The compound's unique structure suggests it could be explored for various biological activities, similar to other heterocyclic compounds which are often investigated for their pharmacological properties.
| Potential Applications | Description |
|---|---|
| Medicinal Chemistry | Potential pharmacological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume